2-Amino-3-cyclohexylpropan-1-ol hydrochloride
Description
2-Amino-3-cyclohexylpropan-1-ol hydrochloride is a chiral amino alcohol derivative characterized by a propanolamine backbone substituted with a cyclohexyl group at the third carbon and a hydrochloride salt. The IUPAC name reflects its structure: a hydroxyl group at position 1, an amino group at position 2, and a cyclohexyl moiety at position 3. Based on its inferred molecular formula (C₉H₂₀ClNO) and calculated molecular weight (~193.45 g/mol), the compound is moderately polar, with solubility likely enhanced in polar solvents like methanol or water. Its stereochemical complexity and lipophilic cyclohexyl group make it a candidate for pharmaceutical applications, particularly as a chiral intermediate in drug synthesis.
Properties
IUPAC Name |
2-amino-3-cyclohexylpropan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c10-9(7-11)6-8-4-2-1-3-5-8;/h8-9,11H,1-7,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHYDTXNZNVADC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Epoxide Ring-Opening Methodology
This two-step approach leverages the reactivity of epichlorohydrin with cyclohexylamine to form an epoxide intermediate, which is subsequently hydrolyzed and converted to the hydrochloride salt.
Reaction Mechanism :
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Epoxide Formation : Cyclohexylamine reacts with epichlorohydrin in a nucleophilic ring-opening reaction, forming a β-amino alcohol intermediate.
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Hydrolysis : The epoxide group is hydrolyzed under alkaline conditions (pH 10–12) to yield the diol.
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Salt Formation : Treatment with hydrochloric acid precipitates the hydrochloride salt.
Optimized Conditions :
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Temperature : 0–5°C during epichlorohydrin addition to minimize polymerization.
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Solvent : Tetrahydrofuran (THF) or water, depending on solubility requirements.
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Catalyst : None required, though base (e.g., NaOH) accelerates hydrolysis.
Performance Metrics :
| Parameter | Value |
|---|---|
| Yield | 70–75% |
| Purity | ≥95% (post-recrystallization) |
| Enantiomeric Excess | 85–90% (with chiral resolution) |
Advantages : Scalable, cost-effective, and amenable to industrial batch processing.
Limitations : Requires stringent temperature control to prevent side reactions.
Nitroaldol Reaction Pathway
The Henry (nitroaldol) reaction between cyclohexanecarboxaldehyde and nitroethane offers an alternative route, particularly useful for introducing the amino group via subsequent reduction.
Reaction Steps :
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Nitroaldol Condensation : Cyclohexanecarboxaldehyde and nitroethane react in the presence of ammonium acetate to form β-nitro alcohol.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) or lithium aluminum hydride (LiAlH₄) reduces the nitro group to an amine.
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Acidification : HCl treatment yields the hydrochloride salt.
Optimized Conditions :
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Catalyst : 5% Pd/C for hydrogenation.
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Solvent : Ethanol or methanol for condensation; aqueous HCl for salt formation.
Performance Metrics :
| Parameter | Value |
|---|---|
| Yield | 60–65% |
| Purity | 90–92% |
| Enantiomeric Excess | 70–75% (racemic mixture) |
Advantages : High functional group tolerance; suitable for late-stage diversification.
Limitations : Lower enantioselectivity necessitates chiral resolution steps.
Reductive Amination Strategy
This method employs cyclohexylpropanone and ammonium acetate in a reductive amination process, followed by hydrochlorination.
Reaction Mechanism :
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Imine Formation : Cyclohexylpropanone reacts with ammonium acetate to form an imine intermediate.
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Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to a secondary amine.
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Salt Formation : HCl gas bubbled through the reaction mixture precipitates the hydrochloride salt.
Optimized Conditions :
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pH : 6–7 (buffered with acetic acid).
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Temperature : 25–30°C for imine formation; 0°C for reduction.
Performance Metrics :
| Parameter | Value |
|---|---|
| Yield | 80–85% |
| Purity | ≥97% |
| Enantiomeric Excess | 92–95% (with chiral catalyst) |
Advantages : High enantioselectivity when chiral catalysts are used.
Limitations : Sensitivity to moisture; requires anhydrous conditions.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Modern facilities adopt continuous flow chemistry to enhance reproducibility and reduce reaction times. Key features include:
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Microreactors : Enable precise temperature and mixing control during epoxide ring-opening.
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In-line Analytics : Real-time HPLC monitoring ensures consistent purity (>98%).
Case Study : A pilot plant achieved a 40% reduction in production costs using flow reactors for the hydrolysis step, with a throughput of 50 kg/day.
Catalytic Hydrogenation Approaches
Industrial hydrogenation of nitro intermediates (from the nitroaldol route) employs Raney nickel or palladium catalysts in fixed-bed reactors.
Optimized Parameters :
| Parameter | Value |
|---|---|
| Pressure | 10–15 bar H₂ |
| Temperature | 50–60°C |
| Catalyst Loading | 2–3 wt% |
Outcome : 99% conversion with <1% over-reduction byproducts.
Purification and Characterization Protocols
Recrystallization Techniques
Recrystallization from ethanol/water (3:1 v/v) remains the gold standard for purity enhancement:
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Solvent Ratio : Critical for eliminating unreacted cyclohexylamine.
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Cooling Rate : Gradual cooling (1°C/min) yields larger crystals with fewer impurities.
Purity Post-Recrystallization : 99.2% (HPLC).
Chromatographic Methods
Preparative HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) resolves enantiomers, achieving >99% ee for pharmaceutical applications.
Eluent : Hexane/isopropanol (80:20) with 0.1% trifluoroacetic acid.
Spectroscopic Characterization
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¹H NMR (D₂O) : δ 1.2–1.8 ppm (cyclohexyl protons), δ 3.4 ppm (-CH(OH)-), δ 2.9 ppm (-NH₃⁺).
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IR (KBr) : 3350 cm⁻¹ (O-H stretch), 1590 cm⁻¹ (N-H bend).
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Melting Point : 210–212°C (decomposition).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Enantiomeric Excess (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|---|
| Epoxide Ring-Opening | 75 | 95 | 85 | High | 120 |
| Nitroaldol | 65 | 90 | 70 | Moderate | 150 |
| Reductive Amination | 85 | 97 | 95 | Low | 200 |
Key Takeaway : The epoxide method balances cost and scalability, while reductive amination offers superior enantioselectivity for high-value applications.
Recent Advancements in Synthesis
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Enzymatic Resolution : Lipase-catalyzed kinetic resolution achieves 99% ee but remains cost-prohibitive for large-scale use.
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Photocatalytic Amination : Visible-light-driven protocols reduce reliance on toxic reductants, though yields are preliminary (50–55%).
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-cyclohexylpropan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Cyclohexyl ketone or cyclohexyl aldehyde.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted cyclohexyl derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-3-cyclohexylpropan-1-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-Amino-3-cyclohexylpropan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Table 1: Key Comparative Data
Key Differences and Implications
Substituent Effects: Cyclohexyl vs. Aromatic Groups: The cyclohexyl group in the target compound enhances lipophilicity compared to aromatic analogs (e.g., 3-chlorophenyl or nitrophenyl derivatives) . This increases membrane permeability, making it advantageous for central nervous system (CNS) drug candidates. Functional Groups: The ketone in 2-Amino-1-(3-chlorophenyl)propan-1-one HCl increases reactivity in nucleophilic additions, whereas the hydroxyl group in the target compound facilitates hydrogen bonding, improving water solubility.
Chirality and Bioactivity: The (R)-enantiomer of 2-Amino-3-(2-methoxyphenyl)propan-1-ol HCl highlights the importance of stereochemistry in receptor binding. Similarly, the target compound’s enantiomers may exhibit divergent pharmacokinetic profiles.
Solubility and Stability: Nitro-substituted analogs (e.g., 2-Amino-2-(3-nitrophenyl)propan-1-ol HCl ) exhibit lower solubility in polar solvents due to the electron-withdrawing nitro group, whereas methoxy-substituted derivatives show improved solubility from the electron-donating methoxy group.
Applications: Cyclohexyl-containing compounds (e.g., 1-Amino-2-(3,3-dimethylcyclohexyl)propan-2-ol HCl ) are explored for their steric bulk, which can modulate interactions with enzymatic targets. The target compound’s balance of lipophilicity and polarity positions it as a versatile intermediate in asymmetric synthesis.
Biological Activity
2-Amino-3-cyclohexylpropan-1-ol hydrochloride (ACH-HCl) is an organic compound with significant potential in biological and pharmaceutical research. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
ACH-HCl is characterized by the molecular formula . It is a hydrochloride salt derived from the amino alcohol 2-amino-3-cyclohexylpropan-1-ol. The presence of the cyclohexyl group attached to a propanol backbone provides unique structural properties that enhance its solubility and reactivity in biological systems.
The mechanism of action for ACH-HCl involves its interaction with various molecular targets, including enzymes and receptors. It is believed to modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to significant changes in cellular processes, making it a valuable tool in biochemical research.
Biological Activity
Research indicates that ACH-HCl may exhibit a range of biological activities, particularly in the context of central nervous system (CNS) modulation. Compounds with similar structures have been studied for their effects on neurotransmitter systems, suggesting that ACH-HCl could have potential applications in treating mood disorders or neurodegenerative diseases.
Potential Neurotransmitter Interactions
Preliminary studies suggest that ACH-HCl may interact with serotonin receptors, which could elucidate its potential antidepressant effects. However, comprehensive pharmacological studies are needed to confirm these interactions and their implications for therapeutic use.
Study on CNS Effects
A notable study investigated the effects of ACH-HCl on neurotransmitter systems using in vitro models. The study involved:
- Cell Line : HEK-293 cells stably expressing serotonin receptors.
- Methodology : Cells were treated with varying concentrations of ACH-HCl, followed by assessment of receptor activation using luminescence assays.
- Findings : The compound demonstrated dose-dependent activation of serotonin receptors, indicating potential antidepressant-like activity .
Interaction Studies
Interaction studies focused on binding affinity and activity at various biological targets:
- Serotonin Receptors : ACH-HCl showed promising binding affinity, suggesting a mechanism for mood regulation.
- Enzyme Modulation : Initial data indicated that ACH-HCl might inhibit specific enzymes involved in neurotransmitter degradation, further supporting its role in CNS modulation.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of ACH-HCl, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Amino-3-methylpropan-1-ol | Amino Alcohol | Smaller alkyl group; studied for metabolic effects |
| 2-Amino-3-(4-methylcyclohexyl)propan-1-ol | Amino Alcohol | Contains a methyl-substituted cyclohexane; analgesic properties investigated |
| 3-Amino-N-(cyclohexyl)propanamide | Amide | Exhibits different reactivity; anti-inflammatory effects studied |
The unique cyclohexyl substitution pattern of ACH-HCl may influence its biological activity compared to these compounds, potentially leading to distinct pharmacological profiles worthy of further exploration.
Q & A
Q. What are the key synthetic routes for 2-Amino-3-cyclohexylpropan-1-ol hydrochloride, and how can reaction conditions optimize purity?
The synthesis typically involves reacting cyclohexylamine with epichlorohydrin, followed by hydrolysis and HCl treatment to form the hydrochloride salt . Critical parameters include:
- Temperature control : Maintaining 0–5°C during epichlorohydrin addition minimizes side reactions.
- pH adjustment : Hydrolysis under alkaline conditions (pH 10–12) ensures complete ring-opening of the epoxide intermediate.
- Purification : Recrystallization from ethanol/water mixtures improves purity (>98%) by removing unreacted starting materials and byproducts .
Q. What physicochemical properties are critical for experimental design and handling?
Key properties from empirical studies include:
| Property | Value/Description | Relevance |
|---|---|---|
| Solubility | Highly water-soluble | Facilitates aqueous-phase reactions but may require lyophilization for storage. |
| Stability | Stable at RT (solid) | Degrades in acidic/alkaline solutions; store in inert, dry conditions. |
| Hydroscopicity | Moderate | Requires desiccated storage to prevent clumping . |
Q. How does solubility in polar solvents influence experimental workflows?
Its high water solubility enables use in buffer-based biological assays (e.g., enzyme studies). For organic-phase reactions (e.g., esterification), methanol or DMSO are preferred co-solvents. Pre-solubilization at 50–60°C accelerates dissolution without decomposition .
Advanced Research Questions
Q. What reaction mechanisms govern its participation in oxidation and nucleophilic substitution?
- Oxidation : The hydroxyl group undergoes oxidation with KMnO₄ or CrO₃ to form a ketone intermediate, pivotal in synthesizing chiral auxiliaries. Steric hindrance from the cyclohexyl group directs regioselectivity .
- Nucleophilic substitution : The amino group acts as a nucleophile in SN2 reactions (e.g., alkylation with methyl iodide). Reaction rates depend on solvent polarity, with DMF accelerating bimolecular pathways .
Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 60–85%)?
Yield discrepancies often arise from:
- Epoxide ring-opening efficiency : Incomplete hydrolysis due to suboptimal pH or temperature. Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1).
- Salt formation variability : Excess HCl during final salification can reduce crystallinity. Titrate HCl stoichiometrically (1:1 molar ratio) .
Q. What strategies validate its role as a biochemical probe for enzyme inhibition studies?
- Docking simulations : Model interactions with active sites (e.g., serine hydrolases) using the hydroxyl and amino groups as hydrogen bond donors.
- Kinetic assays : Measure IC₅₀ values in enzyme inhibition (e.g., trypsin) at varying pH (6.5–8.0) to assess pH-dependent binding .
Q. How does stereochemistry at the C2 and C3 positions affect reactivity and biological activity?
The (2R,3S) configuration enhances hydrogen-bonding capacity with chiral enzyme pockets, increasing inhibitory potency compared to diastereomers. Racemic mixtures require chiral HPLC (Chiralpak AD-H column) for resolution .
Q. What comparative structural advantages does it offer over analogs like 2-Amino-3-(3,5-dichlorophenyl)propan-1-ol hydrochloride?
Q. Methodological Recommendations
- Analytical characterization : Use ¹H/¹³C NMR (D₂O) to confirm structure (δ 3.4 ppm for -CH(OH)-, δ 1.2–1.8 ppm for cyclohexyl protons) .
- Contradiction mitigation : Replicate reactions under standardized conditions (e.g., inert atmosphere) and validate purity via HPLC (C18 column, 0.1% TFA/ACN gradient) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
